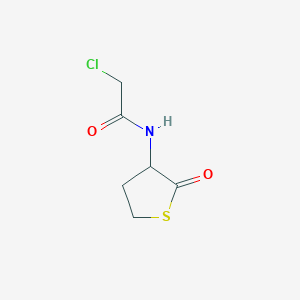

2-chloro-N-(2-oxothiolan-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-oxothiolan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2S/c7-3-5(9)8-4-1-2-11-6(4)10/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXVVUUZQNPXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424610 | |

| Record name | 2-Chloro-N-(2-oxothiolan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84611-22-3 | |

| Record name | 2-Chloro-N-(2-oxothiolan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-chloro-N-(2-oxothiolan-3-yl)acetamide: Synthesis Intermediate and Potential Reactivity

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the current publicly available scientific information on 2-chloro-N-(2-oxothiolan-3-yl)acetamide. It is crucial to note that dedicated research on the specific mechanism of action of this compound is limited. The information regarding its potential biological activity is inferred from the general reactivity of the α-chloroacetamide functional group and should be treated as hypothetical until substantiated by dedicated experimental evidence.

Executive Summary

This compound is a heterocyclic organic compound primarily recognized for its role as a key intermediate in the synthesis of the mucolytic agent, Erdosteine.[][2][3] While its direct biological effects and mechanism of action are not extensively documented, the presence of the reactive α-chloroacetamide moiety suggests a potential for covalent interaction with biological nucleophiles. This guide provides a comprehensive overview of its known synthetic utility, its chemical and physical properties, and a hypothetical mechanism of action based on the established reactivity of the chloroacetamide functional group.

Role in the Synthesis of Erdosteine

The principal and well-documented role of this compound is as a precursor in the manufacturing of Erdosteine.[][2][3] Erdosteine is a mucolytic agent used to treat respiratory diseases characterized by excessive or viscous mucus. The synthesis involves the acylation of DL-homocysteine thiolactone with chloroacetyl chloride to yield this compound. Subsequently, this intermediate reacts with thioglycolic acid to form Erdosteine.

Caption: Synthetic pathway of Erdosteine from DL-homocysteine thiolactone.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C6H8ClNO2S | [4][5] |

| Molecular Weight | 193.65 g/mol | [][5] |

| CAS Number | 84611-22-3 | [4][5] |

| Appearance | White to Off-White Solid | [] |

| Boiling Point | 456.171 °C at 760 mmHg | [2][5] |

| Flash Point | 229.684 °C | [2][5] |

| Density | 1.406 g/cm³ | [2][5] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [][2] |

| Storage Temperature | 2-8°C | [][2] |

Hypothetical Mechanism of Action: The Role of the α-Chloroacetamide Group

While specific studies on the mechanism of action of this compound are lacking, the α-chloroacetamide functional group is known to be a reactive electrophile.[6] This reactivity forms the basis for a hypothetical mechanism of action.

Covalent Modification of Proteins

The carbon atom attached to the chlorine in the chloroacetyl group is electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom. This makes it susceptible to nucleophilic attack by amino acid residues in proteins, particularly the sulfhydryl group of cysteine. This process, known as alkylation, results in the formation of a stable covalent bond between the molecule and the protein.[7]

Caption: Hypothetical covalent modification of a protein by this compound.

Potential Biological Consequences

If this compound were to act as an alkylating agent in a biological system, it could lead to a variety of outcomes, including:

-

Enzyme Inhibition: Covalent modification of an enzyme's active site or an allosteric site could lead to irreversible inhibition of its function.

-

Disruption of Protein-Protein Interactions: Alkylation of residues at the interface of a protein complex could disrupt its formation and downstream signaling.

-

Induction of Cellular Stress: Widespread, non-specific alkylation of proteins could lead to cellular stress and toxicity.

It is important to reiterate that these are potential mechanisms based on the chemical reactivity of the α-chloroacetamide group and have not been experimentally verified for this compound itself.

Experimental Protocols

As there is no established literature on the specific mechanism of action of this compound, detailed experimental protocols are not available. However, for researchers interested in investigating its potential biological activity, a general workflow could be proposed.

Caption: A general experimental workflow to investigate the mechanism of action.

Conclusion

This compound is a well-characterized synthetic intermediate in the production of Erdosteine. While its own biological activity remains largely unexplored, the presence of an electrophilic α-chloroacetamide moiety suggests a potential for covalent interactions with biological macromolecules. Future research is warranted to elucidate whether this compound possesses any intrinsic pharmacological activity and to validate the hypothetical mechanism of action proposed in this guide. Researchers and drug development professionals should be aware of its primary role as a synthetic precursor and exercise caution when postulating its direct biological functions without supporting experimental data.

References

- 2. This compound|lookchem [lookchem.com]

- 3. N-Chloroacetyl DL-Homocysteine Thiolactone | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Chloroacetyl-DL-homocysteine Thiolactone: A Physicochemical and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-DL-homocysteine thiolactone is a key synthetic intermediate, primarily recognized for its role in the manufacturing of the mucolytic drug Erdosteine.[1][][3] Its unique structure, featuring a reactive chloroacetyl group and a thiolactone ring, makes it a subject of interest for chemical synthesis and potential biological interactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential reactivity of N-Chloroacetyl-DL-homocysteine thiolactone, addressing the core requirements for researchers and professionals in the field of drug development and chemical sciences.

Physicochemical Properties

N-Chloroacetyl-DL-homocysteine thiolactone is a white to off-white solid.[] A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₈ClNO₂S | [] |

| Molecular Weight | 193.65 g/mol | [] |

| CAS Number | 84611-22-3 | [4] |

| Appearance | White to Off-White Solid | [] |

| Melting Point | 120-122 °C | |

| Boiling Point | 456.2 ± 45.0 °C at 760 mmHg | |

| Density | 1.406 g/cm³ | |

| Solubility | Slightly soluble in DMSO and Methanol | [] |

| Storage | 2-8°C | [] |

Synthesis of N-Chloroacetyl-DL-homocysteine Thiolactone

The primary route for the synthesis of N-Chloroacetyl-DL-homocysteine thiolactone involves the reaction of DL-homocysteine thiolactone hydrochloride with chloroacetyl chloride. This process is a crucial step in the overall synthesis of Erdosteine.

Experimental Protocol: Synthesis from DL-homocysteine thiolactone hydrochloride

This protocol is based on established synthetic routes for the preparation of N-acyl homocysteine thiolactones.

Materials:

-

DL-homocysteine thiolactone hydrochloride

-

Chloroacetyl chloride

-

A suitable organic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve DL-homocysteine thiolactone hydrochloride in the chosen anhydrous organic solvent.

-

Basification: Cool the solution to 0°C using an ice bath. Add the non-nucleophilic base dropwise to the stirred solution. The base is added to neutralize the hydrochloride salt and to scavenge the HCl produced during the acylation reaction.

-

Acylation: While maintaining the temperature at 0°C, slowly add a solution of chloroacetyl chloride in the same organic solvent to the reaction mixture. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system.

-

Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude N-Chloroacetyl-DL-homocysteine thiolactone can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the chloroacetyl and homocysteine thiolactone moieties.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the amide C=O and the thiolactone C=O stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

An In-depth Technical Guide on the Synthesis and Characterization of 2-chloro-N-(2-oxothiolan-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-N-(2-oxothiolan-3-yl)acetamide, a key intermediate in the synthesis of the mucolytic agent Erdosteine.[1] This document details the synthetic route, experimental protocols, and a thorough characterization profile. The information presented is intended to support researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

This compound, also known as N-Chloroacetyl-DL-homocysteine thiolactone, is a crucial building block in the manufacturing of Erdosteine. Erdosteine is a thiol derivative that acts as a mucolytic agent, employed in the treatment of chronic obstructive bronchitis. The synthesis of this intermediate is a critical step that influences the yield and purity of the final active pharmaceutical ingredient. This guide offers a detailed examination of its synthesis and the analytical methods for its characterization.

Synthesis

The primary synthetic route to this compound involves the N-acylation of 3-aminodihydrothiophen-2(3H)-one hydrochloride (also known as DL-homocysteine thiolactone hydrochloride) with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the homocysteine thiolactone attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for N-acylation.

Materials:

-

3-Aminodihydrothiophen-2(3H)-one hydrochloride

-

Chloroacetyl chloride

-

Triethylamine (TEA) or Sodium Acetate

-

Dichloromethane (DCM), Tetrahydrofuran (THF), or an Acetone/Water mixture

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 3-aminodihydrothiophen-2(3H)-one hydrochloride (1.0 equivalent) in the chosen solvent.

-

Add the base (2.2 equivalents of TEA or sodium acetate) to the solution and stir for 15 minutes at room temperature.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled and stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if using an organic solvent, wash the reaction mixture with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

If using an aqueous solvent system, the product may precipitate. If so, collect the solid by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 84611-22-3 | [2] |

| Molecular Formula | C₆H₈ClNO₂S | [2] |

| Molecular Weight | 193.65 g/mol | [2] |

| Appearance | Solid (predicted) | [3] |

| Density | 1.406 g/cm³ (predicted) | [2] |

| Boiling Point | 456.171 °C at 760 mmHg (predicted) | [2] |

| Melting Point | Not available |

Spectroscopic Data (Predicted)

Note: The following spectroscopic data are predicted based on the analysis of similar chloroacetamide and thiolactone-containing compounds, as direct experimental spectra for the target molecule were not available in the searched literature.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Broad Singlet | 1H | -NH |

| ~4.6 | Multiplet | 1H | -CH(NH)- |

| ~4.2 | Singlet | 2H | -CH₂Cl |

| ~3.4 | Multiplet | 2H | -SCH₂- |

| ~2.5 | Multiplet | 2H | -CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (thiolactone) |

| ~165 | C=O (amide) |

| ~55 | -CH(NH)- |

| ~42 | -CH₂Cl |

| ~30 | -SCH₂- |

| ~28 | -CH₂- |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~1720 | C=O stretch (thiolactone) |

| ~1680 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

| ~750 | C-Cl stretch |

MS (Mass Spectrometry)

| m/z | Assignment |

| 193/195 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope pattern) |

| 117 | [M - CH₂Cl - CO]⁺ |

| 77 | [CH₂Cl=C=O]⁺ |

Workflow and Logic Diagrams

Synthesis Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

Characterization Logic

Caption: Logical relationship of analytical techniques for the characterization of the final product.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocol, based on established N-acylation methodologies, offers a reliable pathway for its preparation. The comprehensive characterization data, including predicted spectroscopic values, serves as a valuable reference for quality control and structural verification. This information is intended to facilitate the work of researchers and professionals in the development and manufacturing of Erdosteine and related compounds.

References

An In-depth Technical Guide to the Predicted Biological Activity of 2-chloro-N-(2-oxothiolan-3-yl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of 2-chloro-N-(2-oxothiolan-3-yl)acetamide and its derivatives. Currently, there is a notable absence of direct experimental data for this specific class of compounds in publicly accessible literature. Therefore, this document synthesizes information from structurally related molecules to build a robust, evidence-based hypothesis of their potential biological functions and mechanisms of action. The core structure combines a reactive 2-chloroacetamide moiety with a 2-oxothiolane (homocysteine thiolactone) ring, suggesting a dual-action profile. We predict these derivatives may exhibit antimicrobial properties through quorum sensing modulation and anticancer activity via inhibition of key cellular pathways. This guide details the theoretical framework for these activities, proposes experimental protocols for their validation, and presents potential signaling pathways that may be targeted. All quantitative data from related compounds are summarized, and logical and experimental workflows are visualized to guide future research.

Introduction

The compound this compound is a derivative of homocysteine thiolactone and possesses a reactive chloroacetyl group. While it is known as an intermediate in the synthesis of the mucolytic drug Erdosteine, its intrinsic biological activities have not been extensively investigated.[1][2] This guide explores the potential therapeutic applications of this scaffold by examining the well-documented biological effects of its constituent chemical moieties: the N-acyl homocysteine thiolactone (NAHT) and the chloroacetamide group.

The 2-oxothiolane ring , a derivative of homocysteine thiolactone, is a key feature of N-acyl-homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing (QS).[3][4] NAHTs are known to be potent and stable modulators of QS receptors, such as RhlR in Pseudomonas aeruginosa.[3][4] This suggests a potential role for this compound derivatives as novel antimicrobial agents that disrupt bacterial communication.

The 2-chloroacetamide group is a reactive electrophile known to form covalent bonds with nucleophilic residues in proteins, such as cysteine.[5] This reactivity is the basis for its use in herbicides that inhibit very-long-chain fatty acid (VLCFA) synthesis by covalently modifying the active site of VLCFA synthase.[6][7] This mechanism suggests potential applications as anticancer agents, as aberrant lipid metabolism is a hallmark of many cancers. Furthermore, chloroacetamide-containing compounds have been shown to act as covalent inhibitors of key proteins in signaling pathways like the Hippo-YAP-TEAD pathway, which is often dysregulated in cancer.[3][6]

This guide will delve into these predicted biological activities, providing a foundation for future research and development of this promising class of compounds.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of its constituent moieties, this compound derivatives are predicted to possess antimicrobial and anticancer properties.

Antimicrobial Activity: Quorum Sensing Modulation

The 2-oxothiolane ring of the target compound is structurally similar to the lactone ring of N-acyl-homoserine lactones (AHLs), which are key signaling molecules in the quorum sensing (QS) systems of Gram-negative bacteria. N-acyl homocysteine thiolactones have demonstrated potent and stable modulation of the RhlR QS receptor in Pseudomonas aeruginosa.[3][4] By interfering with QS, these compounds could inhibit the expression of virulence factors and biofilm formation, offering a promising anti-virulence strategy.

Proposed Mechanism of Action:

Anticancer Activity

The anticancer potential of these derivatives is hypothesized to stem from two primary mechanisms: inhibition of very-long-chain fatty acid (VLCFA) synthesis and covalent inhibition of oncogenic signaling pathways.

Chloroacetamide herbicides are potent inhibitors of VLCFA synthase, a key enzyme in the elongation of fatty acids.[6][7] They act by covalently binding to a cysteine residue in the enzyme's active site.[8] Since many cancer cells exhibit altered lipid metabolism and an increased reliance on de novo fatty acid synthesis, targeting VLCFA synthase could be a viable anticancer strategy.

Table 1: Inhibition of VLCFA Synthase by Chloroacetamides

| Compound | Organism/Enzyme | IC50 | Reference |

| Metazachlor | Allium porrum microsomes | 10-100 nM | [6][7] |

| Metolachlor | Allium porrum microsomes | 10-100 nM | [6][7] |

| Cafenstrole | Allium porrum microsomes | 10-100 nM | [6] |

Proposed Mechanism of Action:

The Hippo signaling pathway is a critical regulator of cell growth, proliferation, and apoptosis, and its dysregulation is implicated in various cancers.[6] The transcriptional coactivator YAP and its association with the TEAD transcription factor are key downstream effectors of this pathway. Chloroacetamide-based compounds have been identified as covalent inhibitors that target a conserved cysteine in the palmitate-binding pocket of TEAD, thereby disrupting the YAP-TEAD interaction and suppressing the transcription of pro-proliferative genes.[3][6]

Proposed Mechanism of Action:

Other Potential Biological Activities

Homocysteine thiolactone has been shown to inhibit insulin signaling through a mechanism involving oxidative stress.[9][10] This suggests that this compound derivatives might modulate metabolic pathways, although further investigation is required to determine the significance of this effect in a therapeutic context.

Experimental Protocols

To validate the predicted biological activities of this compound derivatives, the following experimental protocols are proposed.

Synthesis of this compound

A plausible synthetic route involves the chloroacetylation of 3-aminodihydrothiophen-2-one (homocysteine thiolactone).

Detailed Protocol:

-

Dissolve 3-aminodihydrothiophen-2-one hydrochloride (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a base, such as triethylamine (2.2 equivalents), dropwise to the stirred solution to neutralize the hydrochloride and the HCl produced during the reaction.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, dilute hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the desired product.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method according to CLSI/EUCAST guidelines.

Protocol:

-

Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Pseudomonas aeruginosa) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to assess the cytotoxic effects of the compounds on human cancer cell lines (e.g., MCF-7, HeLa, A549).

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (solvent only) and an untreated control.

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is currently lacking, a strong theoretical framework based on the known properties of its constituent moieties suggests significant potential for these compounds as both antimicrobial and anticancer agents. The 2-oxothiolane ring points towards the modulation of bacterial quorum sensing, offering a novel approach to combatting bacterial virulence. The reactive 2-chloroacetamide group suggests the potential for covalent inhibition of key enzymes in cancer cell metabolism and signaling, such as VLCFA synthase and TEAD. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis and biological evaluation of these promising derivatives. Further research is warranted to validate these hypotheses and to explore the full therapeutic potential of this chemical scaffold. This guide serves as a foundational resource to stimulate and direct future investigations in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Structural and Conformational Analysis of 2-chloro-N-(2-oxothiolan-3-yl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and crystallographic databases reveals no experimental data on the crystal structure or detailed conformational analysis of 2-chloro-N-(2-oxothiolan-3-yl)acetamide. This guide, therefore, presents a predictive analysis based on the known structural chemistry of its constituent functional groups and outlines a computational workflow for its full structural elucidation. The quantitative data herein is illustrative and intended to represent plausible values for the lowest energy conformer.

Introduction

This compound is a molecule of interest in medicinal chemistry, incorporating a reactive chloroacetamide group, a common feature in covalent inhibitors, and a thiolactone ring. The spatial arrangement of these groups, dictated by its conformational preferences, is critical for its interaction with biological targets. This document provides a detailed, albeit predictive, structural analysis and a proposed computational methodology to fully characterize its conformational landscape.

Predicted Molecular Structure and Conformation

The structure of this compound features a five-membered thiolactone ring and a flexible N-chloroacetamide side chain. The overall conformation will be determined by the interplay of steric and electronic effects, including the puckering of the thiolactone ring and rotation around the single bonds of the side chain.

Thiolactone Ring Conformation

The 2-oxothiolan ring is predicted to adopt a non-planar, puckered conformation to minimize ring strain. The two most likely conformations are the "envelope" and "twist" forms. In the absence of experimental data, computational modeling is required to determine the lowest energy conformation of the ring.

Chloroacetamide Side-Chain Conformation

The conformation of the chloroacetamide side chain is largely defined by the torsion angles around the N-C(amide), C(amide)-C(α), and C(α)-Cl bonds. The amide bond (N-C=O) is expected to be predominantly in the trans conformation due to its lower energy compared to the cis form. The orientation of the chloroacetyl group relative to the thiolactone ring will be a key determinant of the molecule's overall shape and reactivity.

Data Presentation: Predicted Structural Parameters

The following tables present predicted, plausible quantitative data for the key structural parameters of the lowest energy conformer of this compound. This data is illustrative and awaits experimental or computational verification.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C=O (amide) | 1.23 |

| C-N (amide) | 1.33 |

| C-C (acetyl) | 1.52 |

| C-Cl | 1.78 |

| C=O (lactone) | 1.21 |

| C-S (lactone) | 1.82 |

| C-C (lactone) | 1.54 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| O=C-N (amide) | 122 |

| C-N-C (amide-ring) | 121 |

| N-C-C (acetyl) | 112 |

| C-C-Cl | 110 |

| O=C-S (lactone) | 125 |

| C-S-C (lactone) | 95 |

Table 3: Key Predicted Torsion Angles

| Torsion Angle (Atoms) | Predicted Angle (°) | Description |

| H-N-C=O | 180 | trans amide conformation |

| N-C-C-Cl | ~60 or ~180 | Defines gauche or anti conformation |

| C(ring)-N-C=O | Variable | Orientation of amide relative to the ring |

Proposed Experimental/Computational Protocol

To obtain accurate structural and conformational data for this compound, a computational chemistry approach is recommended.

Computational Methodology

-

Initial Structure Generation: A 3D model of the molecule will be built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search will be performed to identify all low-energy conformers. This can be achieved using methods like molecular mechanics (e.g., with an MMFF94 force field).

-

Quantum Mechanical Optimization: The geometries of the identified low-energy conformers will be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations will be performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Data Analysis: From the final optimized geometry of the global minimum, bond lengths, bond angles, and torsion angles will be calculated. The relative energies of the different conformers will be determined to understand the conformational landscape.

Mandatory Visualizations

Proposed Computational Workflow

Potential Conformational Isomers

This diagram illustrates the potential for different stable conformations arising from the rotation around the N-C bond of the acetamide side chain relative to the thiolactone ring.

The Discovery and Synthesis of N-Chloroacetyl-DL-homocysteine thiolactone: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetyl-DL-homocysteine thiolactone is a pivotal, yet often overlooked, chemical intermediate. Its discovery was a critical step in the development of the mucolytic drug Erdosteine. This technical guide provides a comprehensive literature review of the discovery and synthesis of N-Chloroacetyl-DL-homocysteine thiolactone. Due to the limited accessibility of the original 1986 publication by Gobetti, M., et al., this guide reconstructs the synthetic pathway and characterization data based on subsequent patents, analogous chemical reactions, and established spectroscopic principles. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a thorough understanding for researchers in drug discovery and development.

Introduction

N-Chloroacetyl-DL-homocysteine thiolactone (N-CDHT) is primarily recognized for its role as a key intermediate in the synthesis of Erdosteine, a widely used mucolytic agent for the treatment of chronic obstructive bronchitis.[1][2] The molecule itself is a derivative of homocysteine, an amino acid implicated in various metabolic pathways.[3] The thiolactone ring imparts significant reactivity, making it a valuable building block in medicinal chemistry, while the chloroacetyl group provides a reactive site for nucleophilic substitution.[4] This guide will delve into the synthesis of its precursor, the inferred synthesis of N-CDHT itself, its chemical properties, and its ultimate conversion to Erdosteine.

Synthesis of the Precursor: DL-Homocysteine Thiolactone Hydrochloride

The journey to synthesizing N-CDHT begins with the preparation of its precursor, DL-homocysteine thiolactone hydrochloride. Several methods have been reported, primarily in patent literature, with a common starting material being DL-methionine.

Experimental Protocol: Synthesis from DL-Methionine

A prevalent method involves the demethylation of DL-methionine in the presence of a strong acid, followed by cyclization. A representative procedure is as follows:

-

Reaction Setup: A mixture of DL-methionine and a strong acid (e.g., sulfuric acid) is heated.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the demethylation and subsequent cyclization.

-

Work-up and Isolation: The reaction mixture is cooled, and the product is isolated. This often involves crystallization and filtration. The crude product is then purified, for example, by recrystallization from water, to yield DL-homocysteine thiolactone hydrochloride as a white crystalline solid. One patented method describes a continuous production process involving a microchannel reactor and an electrolytic cell to improve yield and purity.[5]

The Discovery and Inferred Synthesis of N-Chloroacetyl-DL-homocysteine thiolactone

The first documented mention of N-CDHT as an intermediate in the synthesis of Erdosteine appears to be in a 1986 publication by Gobetti, M., et al. in Il Farmaco, Edizione Scientifica.[6] While the full text of this seminal paper is not widely available, its citation in subsequent literature solidifies its importance. The synthesis involves the N-chloroacetylation of DL-homocysteine thiolactone hydrochloride.

Reconstructed Experimental Protocol: N-Chloroacetylation

Based on general procedures for the N-chloroacetylation of amines and information from patents describing Erdosteine synthesis, a likely experimental protocol is as follows:

-

Reactant Preparation: DL-homocysteine thiolactone hydrochloride is dissolved in a suitable solvent system. A two-phase system consisting of a basic aqueous solution (e.g., sodium hydroxide solution) and an organic solvent (e.g., acetone) is described in patent literature for a similar transformation.[3]

-

Reaction Conditions: The solution is cooled to a low temperature (e.g., -5 to 10°C) with stirring. Chloroacetyl chloride, dissolved in an organic solvent, is then added dropwise while maintaining the low temperature and basic pH.[3]

-

Reaction Progression: The reaction is allowed to proceed for a set duration, typically a few hours, at a controlled temperature.

-

Isolation and Purification: Upon completion, the product, N-Chloroacetyl-DL-homocysteine thiolactone, is isolated. This may involve separating the organic layer, removing the solvent under reduced pressure, and purifying the resulting solid by recrystallization.

Quantitative Data and Physicochemical Properties

Quantitative data for the synthesis and characterization of N-CDHT is sparse in readily available literature. The following tables summarize known properties and predicted spectroscopic data based on analogous compounds and spectroscopic theory.

Table 1: Physicochemical Properties of N-Chloroacetyl-DL-homocysteine thiolactone

| Property | Value | Reference |

| CAS Number | 84611-22-3 | [1] |

| Molecular Formula | C₆H₈ClNO₂S | [1] |

| Molecular Weight | 193.65 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 120-122 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Table 2: Predicted Spectroscopic Data for N-Chloroacetyl-DL-homocysteine thiolactone

| Spectroscopic Technique | Predicted Chemical Shifts / Peaks | Rationale |

| ¹H NMR | δ (ppm): 8.0-8.5 (br s, 1H, NH), 4.6-4.8 (m, 1H, CH-N), 4.1-4.3 (s, 2H, CH₂-Cl), 3.3-3.5 (m, 2H, CH₂-S), 2.2-2.6 (m, 2H, CH₂) | Based on data for N-acetyl homocysteine thiolactone and known shifts for chloroacetyl groups. The amide proton is expected to be a broad singlet. The protons of the thiolactone ring will show complex multiplicity. |

| ¹³C NMR | δ (ppm): ~170 (C=O, thiolactone), ~165 (C=O, amide), ~60 (CH-N), ~42 (CH₂-Cl), ~30 (CH₂-S), ~25 (CH₂) | Based on typical chemical shifts for carbons in thiolactones, amides, and chloroalkanes. |

| IR Spectroscopy | ν (cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O stretch, thiolactone), ~1680 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~750 (C-Cl stretch) | Characteristic stretching and bending frequencies for amide and thiolactone functional groups. The C-Cl stretch is also a key indicator. |

| Mass Spectrometry | m/z: Molecular ion peak [M]⁺ at 193/195 (approx. 3:1 ratio). Fragmentation would likely involve loss of Cl (m/z 35/37), CO (m/z 28), and cleavage of the thiolactone ring. | The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature in the mass spectrum. |

Biological Significance and Downstream Application

The primary, and to date, only significant application of N-Chloroacetyl-DL-homocysteine thiolactone is as a direct precursor to the drug Erdosteine. There is no evidence in the current literature to suggest that N-CDHT has any intrinsic biological activity or is involved in any signaling pathways. Its significance is purely as a synthetic intermediate.

Synthesis of Erdosteine

The final step in the synthesis of Erdosteine involves the reaction of N-CDHT with thioglycolic acid.

In this reaction, the thiol group of thioglycolic acid acts as a nucleophile, displacing the chlorine atom on the chloroacetyl group of N-CDHT. This is followed by the opening of the thiolactone ring to form the final Erdosteine molecule.

Conclusion

N-Chloroacetyl-DL-homocysteine thiolactone holds a modest but crucial place in the history of pharmaceutical chemistry as the key intermediate in the synthesis of Erdosteine. While the original publication detailing its discovery remains elusive, a comprehensive understanding of its synthesis and properties can be constructed from subsequent literature and fundamental chemical principles. This technical guide provides researchers with a detailed overview of the synthesis, properties, and application of this important molecule, highlighting the logical progression from readily available starting materials to a valuable active pharmaceutical ingredient. Further research to uncover the original 1986 publication would be of significant historical and chemical interest.

References

- 1. benchchem.com [benchchem.com]

- 2. Continuous production method of DL-homocysteine thiolactone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. KR100554108B1 - Method of producing erdostein - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Synthetic Profile of 2-chloro-N-(2-oxothiolan-3-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data, a plausible synthetic protocol, and a general experimental workflow for the compound 2-chloro-N-(2-oxothiolan-3-yl)acetamide. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide leverages data from closely related analogs to forecast its spectral characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral properties of the 2-chloroacetamide moiety and the 2-oxothiolane ring system found in similar molecules.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Broad Singlet | 1H | N-H (Amide) |

| ~4.5 - 4.7 | Multiplet | 1H | CH (on thiolane ring, adjacent to N) |

| 4.15 | Singlet | 2H | CH₂ (Cl-CH₂) |

| ~3.3 - 3.5 | Multiplet | 2H | CH₂ (S-CH₂) |

| ~2.2 - 2.4 | Multiplet | 2H | CH₂ (on thiolane ring) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C=O (Thiolactone) |

| ~165 - 168 | C=O (Amide) |

| ~55 - 60 | CH (on thiolane ring, adjacent to N) |

| 42.7 | CH₂ (Cl-CH₂) |

| ~30 - 35 | CH₂ (S-CH₂) |

| ~25 - 30 | CH₂ (on thiolane ring) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | N-H Stretch (Amide) |

| ~1720 | C=O Stretch (Thiolactone) |

| ~1680 | C=O Stretch (Amide I) |

| ~1550 | N-H Bend (Amide II) |

| ~700 | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 193/195 | [M]⁺ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 116 | [M - ClCH₂CO]⁺ |

| 77 | [ClCH₂CO]⁺ |

Experimental Protocols

The synthesis of this compound can be plausibly achieved through the acylation of 3-amino-dihydrothiophen-2-one with chloroacetyl chloride. The following is a generalized, detailed methodology based on standard procedures for the synthesis of N-substituted chloroacetamides.

Materials:

-

3-Amino-dihydrothiophen-2-one hydrochloride

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of the Amine: To a solution of 3-amino-dihydrothiophen-2-one hydrochloride in dichloromethane, add triethylamine dropwise at 0 °C to neutralize the hydrochloride and liberate the free amine. Stir the mixture for 30 minutes at this temperature.

-

Acylation Reaction: While maintaining the temperature at 0 °C, add a solution of chloroacetyl chloride in dichloromethane dropwise to the amine solution. The reaction is exothermic and should be controlled with an ice bath.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Characterization: The structure and purity of the final product should be confirmed using NMR, IR, and Mass Spectrometry.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.

Caption: Proposed synthesis of the target compound.

Caption: A typical workflow for synthesis and analysis.

Navigating the Uncharted: A Technical Guide to the Safety, Handling, and Material Safety Data Sheet (MSDS) for 2-chloro-N-(2-oxothiolan-3-yl)acetamide

Introduction

2-chloro-N-(2-oxothiolan-3-yl)acetamide is a specialized chemical intermediate. Notably, it serves as a precursor in the synthesis of Erdosteine, a mucolytic agent used in the treatment of chronic obstructive bronchitis[1]. Its structure combines the reactive α-chloroacetamide moiety with a thiolactone ring, suggesting potential for complex chemical interactions and biological activity. This guide provides a comprehensive overview of the safety considerations, handling protocols, and extrapolated MSDS information critical for professionals in research and drug development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 84611-22-3 | LookChem |

| Molecular Formula | C₆H₈ClNO₂S | LookChem |

| Molecular Weight | 193.65 g/mol | LookChem |

| Canonical SMILES | C1CSC(=O)C1NC(=O)CCl | LookChem[1] |

Hazard Identification and Classification (Extrapolated from 2-chloroacetamide)

Based on the data for 2-chloroacetamide, this compound should be considered a hazardous substance.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2][3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][3] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[2] |

| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life[2] |

GHS Pictograms:

First-Aid Measures (Extrapolated from 2-chloroacetamide)

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately[4][5]. |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician immediately[5][6]. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician immediately[3]. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately[4][5]. |

Handling and Storage

Proper handling and storage are paramount to ensure safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

Caption: Required Personal Protective Equipment for handling this compound.

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood[2].

-

Avoid contact with skin, eyes, and clothing[4].

-

Avoid formation of dust and aerosols[4].

-

Keep the container tightly closed when not in use[2].

Storage Conditions

-

Store in a cool, dry, and well-ventilated place[2].

-

Keep the container tightly closed[2].

-

Store locked up or in an area accessible only to qualified or authorized persons[2].

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids[5][6].

Accidental Release Measures (Extrapolated from 2-chloroacetamide)

In the event of a spill, follow these procedures diligently.

Caption: Step-by-step workflow for responding to a spill of this compound.

Toxicological Information (Extrapolated from 2-chloroacetamide)

The toxicological profile of 2-chloroacetamide suggests significant health risks.

| Toxicity Type | Data |

| Acute Oral LD50 (Rat) | 70 - 138 mg/kg[7] |

| Acute Oral LD50 (Mouse) | 150 - 155 mg/kg[7] |

| Skin Sensitization | May cause an allergic skin reaction[2][6]. Repeated or prolonged contact may cause skin sensitization[6]. |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[2][6]. Animal tests show that this substance possibly causes toxicity to human reproduction or development[6]. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP, IARC, or OSHA. |

Experimental Protocols

General Synthesis of N-Substituted Chloroacetamides

The synthesis of N-substituted chloroacetamides, such as this compound, generally involves the acylation of a primary or secondary amine with chloroacetyl chloride.

Materials:

-

3-amino-dihydrothiophen-2-one (or its hydrochloride salt) (1.0 eq)

-

Chloroacetyl chloride (1.1 - 1.2 eq)

-

Base (e.g., triethylamine, potassium carbonate, or pyridine) (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., dichloromethane, acetone, or glacial acetic acid)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Dissolve the 3-amino-dihydrothiophen-2-one and the base in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Add chloroacetyl chloride dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction mixture may be worked up by washing with water and brine, followed by drying the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

This is a general procedure and may require optimization for the specific synthesis of this compound.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The substance should be treated as hazardous waste. Do not allow the product to enter drains[2][4].

Conclusion

While this compound is a valuable intermediate, particularly in pharmaceutical synthesis, the lack of specific safety data necessitates a highly cautious approach. The information extrapolated from 2-chloroacetamide indicates that this compound is likely to be toxic if swallowed, a skin sensitizer, and a potential reproductive toxin. All handling should be conducted by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of 2-chloro-N-(2-oxothiolan-3-yl)acetamide as a Potential SIRT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer. The identification and characterization of novel SIRT2 inhibitors are crucial for advancing drug discovery efforts. This document provides a comprehensive set of protocols to evaluate the potential of 2-chloro-N-(2-oxothiolan-3-yl)acetamide as a SIRT2 inhibitor. While this compound is known as an intermediate in the synthesis of the mucolytic drug Erdosteine, its activity against SIRT2 has not been reported. The following application notes detail the necessary in vitro and cell-based assays to determine its inhibitory potency, selectivity, and cellular target engagement.

Introduction to SIRT2 Inhibition

SIRT2 is a predominantly cytoplasmic deacetylase that targets both histone and non-histone proteins. Its substrates include α-tubulin, p53, and various proteins involved in metabolic pathways and cell cycle regulation. Inhibition of SIRT2 has been shown to have protective effects in models of Parkinson's and Huntington's diseases and to exhibit anti-proliferative effects in various cancer cell lines. The development of potent and selective SIRT2 inhibitors is therefore of great interest.

In Vitro Evaluation of SIRT2 Inhibition

The initial assessment of a test compound's potential as a SIRT2 inhibitor involves direct measurement of its effect on SIRT2 enzymatic activity. Fluorometric or HPLC-based assays are commonly employed for this purpose.

Fluorometric Deacetylase Assay

This high-throughput assay measures the fluorescence generated upon the deacetylation of a fluorophore-labeled peptide substrate by SIRT2.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Dilute recombinant human SIRT2 enzyme in reaction buffer to the desired concentration.

-

Prepare the fluorogenic SIRT2 substrate and NAD+ in reaction buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 5 µL of SIRT2 enzyme to each well.

-

Add serial dilutions of the test compound or a known inhibitor (e.g., AGK2, SirReal2) as a positive control to the wells. For negative controls, add DMSO vehicle.

-

Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the SIRT2 substrate and NAD+ mixture to each well.

-

Incubate for 60 minutes at 37°C.

-

Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.[1]

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[1]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

HPLC-Based Deacetylase Assay

This method offers a more direct and quantitative measurement of substrate deacetylation.

Protocol:

-

Reaction Setup:

-

Incubate recombinant SIRT2 with the test compound for 15 minutes at 37°C in the reaction buffer.[2]

-

Initiate the reaction by adding a peptide substrate (e.g., acetylated H3K9 peptide) and NAD+.[2]

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Quench the reaction by adding a stop solution (e.g., trifluoroacetic acid).

-

-

HPLC Analysis:

-

Separate the acetylated and deacetylated peptide substrates using reverse-phase HPLC.

-

Monitor the elution profile by UV absorbance at a specific wavelength (e.g., 214 nm).

-

Quantify the peak areas corresponding to the substrate and product.

-

-

Data Analysis:

-

Calculate the percentage of substrate conversion to product.

-

Determine the IC50 value as described for the fluorometric assay.

-

Cell-Based Assay for SIRT2 Target Engagement

To confirm that the test compound can inhibit SIRT2 within a cellular context, the acetylation status of a known SIRT2 substrate, α-tubulin, is assessed.

Western Blot Analysis of α-Tubulin Acetylation

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa, MCF-7) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or a positive control inhibitor for a specified duration (e.g., 6-24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for acetylated α-tubulin.

-

As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total α-tubulin or a housekeeping protein like GAPDH.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities for acetylated α-tubulin and the loading control.

-

Normalize the acetylated α-tubulin signal to the loading control signal.

-

A dose-dependent increase in acetylated α-tubulin indicates cellular SIRT2 inhibition.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro SIRT2 Inhibition Data

| Compound | IC50 (µM) | Assay Type |

| This compound | To be determined | Fluorometric / HPLC |

| AGK2 (Positive Control) | ~3.5[2] | Fluorometric |

| SirReal2 (Positive Control) | ~0.23[2] | HPLC |

| Tenovin-6 (Positive Control) | ~9.0[2] | HPLC |

Table 2: Cellular Activity Data

| Compound | Effective Concentration for α-tubulin hyperacetylation (µM) | Cell Line |

| This compound | To be determined | HeLa / MCF-7 |

| Tenovin-6 (Positive Control) | 25[2] | MCF-7 |

Visualizations

Diagrams are provided to illustrate key pathways and workflows.

Caption: SIRT2-mediated deacetylation of α-tubulin and the point of inhibition.

Caption: Workflow for evaluating a novel SIRT2 inhibitor.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential SIRT2 inhibitor. By following these standardized methods, researchers can generate reliable data on the compound's inhibitory activity and cellular efficacy, thereby determining its potential for further development as a therapeutic agent or a chemical probe for studying SIRT2 biology.

References

Application of N-Chloroacetyl-DL-homocysteine Thiolactone in Proteomics Research: A Review of Current Knowledge

Introduction

N-Chloroacetyl-DL-homocysteine thiolactone is a derivative of homocysteine thiolactone, a reactive cyclic thioester. While extensively documented as a key intermediate in the synthesis of the mucolytic drug Erdosteine, its direct application in the field of proteomics research is not well-established in publicly available literature.[][2][3][4] This document aims to provide an overview of the potential applications of this compound based on the known reactivity of its constituent chemical moieties and related compounds, alongside hypothetical protocols and areas for future investigation.

Theoretical Framework for Proteomic Applications

The reactivity of N-Chloroacetyl-DL-homocysteine thiolactone is dictated by two primary functional groups: the thiolactone ring and the N-chloroacetyl group.

-

Thiolactone Ring: The thiolactone is susceptible to nucleophilic attack, particularly by the primary amine of lysine residues. This reaction, known as N-homocysteinylation, results in the opening of the thiolactone ring and the formation of a new thiol group on the modified protein.[5][6][7][8] This introduced thiol can serve as a handle for further derivatization or analysis.

-

N-Chloroacetyl Group: The chloroacetyl group is a well-known alkylating agent that can react with nucleophilic side chains of amino acids such as cysteine (S-alkylation), histidine (N-alkylation), and methionine (S-alkylation). The reactivity is pH-dependent, with cysteine alkylation being most efficient at a pH slightly above its pKa.

The dual reactivity of N-Chloroacetyl-DL-homocysteine thiolactone suggests its potential as a bifunctional crosslinker or as a versatile tool for protein modification in proteomics studies.

Potential Applications in Proteomics

Based on its chemical structure, N-Chloroacetyl-DL-homocysteine thiolactone could be employed in several proteomics workflows:

-

Activity-Based Protein Profiling (ABPP): The chloroacetyl group could serve as a warhead to covalently label the active site of enzymes, particularly those with a reactive cysteine or histidine, allowing for their identification and quantification.

-

Chemical Cross-linking Mass Spectrometry (CX-MS): The bifunctional nature of the molecule could be exploited to study protein-protein interactions. One functional group could react with a residue on one protein, and the other with a residue on an interacting partner.

-

Targeted Protein Labeling and Enrichment: The reagent could be used to introduce a unique chemical handle (e.g., the thiol group from the homocysteine thiolactone) onto a specific class of proteins for subsequent enrichment and analysis.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on the general principles of protein modification and proteomics sample preparation. These would require significant optimization and validation for any specific application.

Protocol 1: Labeling of Pure Protein with N-Chloroacetyl-DL-homocysteine Thiolactone

Objective: To label a purified protein to assess reactivity and optimize reaction conditions.

Materials:

-

Purified protein of interest

-

N-Chloroacetyl-DL-homocysteine thiolactone

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

-

Desalting column

Procedure:

-

Dissolve the purified protein in the reaction buffer to a final concentration of 1 mg/mL.

-

Prepare a stock solution of N-Chloroacetyl-DL-homocysteine thiolactone in a compatible organic solvent (e.g., DMSO).

-

Add the N-Chloroacetyl-DL-homocysteine thiolactone stock solution to the protein solution to achieve a desired molar excess (e.g., 10-fold, 50-fold, 100-fold).

-

Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1 hour, 4 hours).

-

Quench the reaction by adding the quenching solution to scavenge unreacted reagent.

-

Remove excess reagent and buffer exchange the labeled protein using a desalting column.

-

Analyze the labeled protein by SDS-PAGE and mass spectrometry to confirm modification.

Protocol 2: In-situ Labeling of Protein Lysates for Proteomics Analysis

Objective: To label proteins in a complex mixture for subsequent identification of modified sites.

Materials:

-

Cell or tissue lysate

-

Lysis Buffer (containing protease inhibitors)

-

N-Chloroacetyl-DL-homocysteine thiolactone

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Trypsin

-

Mass spectrometer

Procedure:

-

Prepare the cell or tissue lysate in a suitable lysis buffer.

-

Determine the protein concentration of the lysate.

-

Treat the lysate with N-Chloroacetyl-DL-homocysteine thiolactone at a specific concentration and for a defined time and temperature.

-

Reduce the protein disulfide bonds with DTT.

-

Alkylate the free cysteines with iodoacetamide.

-

Perform in-solution or in-gel digestion of the proteins with trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Use database searching algorithms to identify the modified peptides and pinpoint the sites of modification.

Data Presentation

As no quantitative data from proteomics studies using N-Chloroacetyl-DL-homocysteine thiolactone are available in the provided search results, a table summarizing such data cannot be generated. Future studies would be needed to produce quantitative information on labeling efficiency, the number of identified modified sites, and the proteomic response to treatment with this compound.

Visualizations

Logical Workflow for Protein Modification Analysis

Caption: Experimental workflow for protein labeling and analysis.

Putative Reaction Mechanism with Protein Residues

References

- 2. N-Chloroacetyl DL-Homocysteine Thiolactone [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-CHLOROACETYL-DL-HOMOCYSTEINE THIOLACTONE | 84611-22-3 [amp.chemicalbook.com]

- 5. Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The modification of nisin with homocysteine thiolactone and its effect on antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of homocysteine thiolactone in human cell cultures. Possible mechanism for pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Studies with 2-chloro-N-(2-oxothiolan-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-oxothiolan-3-yl)acetamide is a small molecule containing a reactive chloro-N-acetamide functional group. While specific biological activities of this compound are not extensively documented, related chloro-N-acetamide-containing molecules have been reported to act as covalent inhibitors and may induce specific cellular responses, such as ferroptosis, a form of iron-dependent programmed cell death.[1] These application notes provide a comprehensive experimental framework for the in vitro evaluation of this compound to determine its cytotoxic effects and elucidate its mechanism of action.

Experimental Design Overview

The following experimental workflow is proposed for the initial in vitro characterization of this compound.

Caption: A phased experimental workflow for the in vitro characterization of this compound.

Data Presentation

Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| HT-1080 | |||

| PANC-1 | |||

| HepG2 | |||

| Control |

Table 2: Induction of Apoptosis and Ferroptosis Markers

| Treatment | % Annexin V Positive Cells | Caspase-3/7 Activity (RLU) | Lipid ROS Levels (MFI) | Glutathione (GSH) Levels (µM) |

| Vehicle Control | ||||

| Compound (IC50) | ||||

| Positive Control (Apoptosis) | ||||

| Positive Control (Ferroptosis) |

Table 3: Gene Expression Changes in Response to Treatment

| Gene | Fold Change (Compound vs. Vehicle) | p-value |

| HMOX1 | ||

| GPX4 | ||

| TP53 | ||

| Bax | ||

| Bcl-2 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on various cell lines.[2][3]

Materials:

-

Cancer cell lines (e.g., HT-1080, PANC-1, HepG2)

-

Complete growth medium (specific to cell line)

-

96-well plates

-

This compound

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a control.

-

Incubate the plate for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

-

Cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the compound at its IC50 concentration for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and ferroptosis.[6][7][8][9]

Materials:

-

Cell lysates from treated and control cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Caspase-3, PARP, GPX4, HMOX1, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and determine the protein concentration.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Quantitative PCR (qPCR)

This protocol is for analyzing changes in gene expression levels.[10][11][12][13][14]

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers (e.g., for HMOX1, GPX4, TP53, Bax, Bcl-2, and a housekeeping gene like GAPDH)

-

qPCR instrument

Procedure:

-

Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Set up the qPCR reaction with SYBR Green Master Mix, primers, and cDNA.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathway Visualization

The following diagram illustrates the potential mechanism of action of this compound via induction of ferroptosis, based on literature for similar compounds.[1]

Caption: A potential signaling pathway for ferroptosis induction by this compound.

References

- 1. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]

- 6. Western blot protocol | Abcam [abcam.com]